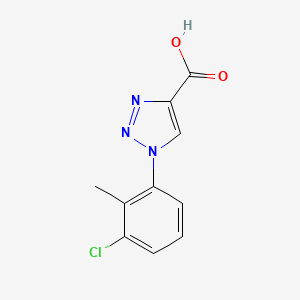

1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c1-6-7(11)3-2-4-9(6)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIODFVUMORKALK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction involving azides and alkynes. This reaction is highly efficient and can be carried out under mild conditions.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through various methods, such as the hydrolysis of esters or the oxidation of aldehydes.

Chlorination and Methylation: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like chlorine gas or N-chlorosuccinimide, while methylation can be done using methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This can lead to the formation of various derivatives with different functional groups.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Recent studies have demonstrated that derivatives of 1,2,3-triazoles exhibit significant antitumor properties. For instance, compounds derived from 1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid have shown efficacy against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt/mTOR and ERK .

Antimicrobial Properties

The triazole framework has been linked to antimicrobial activity. Compounds with similar structures have been evaluated for their effectiveness against pathogens like Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of essential enzymes or pathways within the microbial cells .

Pharmacological Potential

The compound has also been explored for its potential as a pharmacophore in drug design. The triazole moiety is known to enhance the bioavailability and stability of drugs, making it a valuable scaffold in medicinal chemistry .

Agricultural Applications

Fungicides

Triazole compounds are widely used as fungicides due to their ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. Research has indicated that derivatives of this compound can be effective against various fungal pathogens in crops .

Herbicides

Some studies suggest that triazole derivatives may also possess herbicidal properties. Their ability to disrupt plant growth processes makes them candidates for further investigation in agricultural applications .

Case Study 1: Antitumor Activity

In a study published in Molecules, a series of triazole derivatives were synthesized and tested for cytotoxicity against five different cancer cell lines. One derivative exhibited an IC50 value of 2.0 μg/mL against Hep3B cells, indicating potent antitumor activity .

Case Study 2: Antimicrobial Evaluation

A recent investigation into triazole-tethered compounds showed promising results against E. coli and S. aureus. The best-performing compound demonstrated an IC50 value significantly lower than standard antibiotics, highlighting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their activity.

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural variations and substituents among triazole-4-carboxylic acid derivatives:

Key Observations :

- Amino Groups: The 2-aminophenyl substituent in the Maji and Haldar study enhances antibacterial activity, likely through improved solubility or target interaction .

- Heteroaromatic Additions : Pyridin-2-yl or thienyl groups (e.g., ) may influence π-π stacking or hydrogen bonding in protein binding pockets.

Antimicrobial Activity

- 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Exhibits broad-spectrum activity against Vibrio cholerae, Staphylococcus aureus, and Escherichia coli (MIC values: 4–16 µg/mL). The amino group at the ortho position of the phenyl ring is critical for membrane penetration .

Antitumor Activity

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid : Shows 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells. The trifluoromethyl group enhances lipophilicity and metabolic stability .

- Target Compound : Lack of a strong EWG (e.g., trifluoromethyl) at position 5 may explain its discontinuation in drug development pipelines.

Physicochemical Properties

Implications :

- Lower molecular weight and higher acidity (pKa ~3) of the target compound may favor solubility but reduce membrane permeability compared to bulkier analogs.

Biological Activity

1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the 1,2,3-triazole class of heterocycles, known for their diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the formation of triazole derivatives with high efficiency and selectivity. The compound can be characterized using various spectroscopic techniques including NMR and IR spectroscopy.

Antioxidant Activity

Research indicates that triazole compounds exhibit significant antioxidant properties. The presence of the triazole ring enhances the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity of this compound has been compared with established antioxidants like ascorbic acid, showing promising results .

Antimicrobial Properties

Triazole derivatives have demonstrated broad-spectrum antimicrobial activities. Studies have shown that compounds containing the 1,2,3-triazole moiety can inhibit various bacterial and fungal strains. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways .

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. This compound has shown efficacy against several cancer cell lines. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation through interactions with specific cellular targets .

Study 1: Antioxidant and Antimicrobial Evaluation

A study evaluated the antioxidant and antimicrobial activities of various triazole derivatives including this compound. The results indicated a significant reduction in oxidative stress markers and effective inhibition against E. coli and S. aureus strains.

| Compound | Antioxidant Activity (IC50 μM) | Bacterial Inhibition (μg/mL) |

|---|---|---|

| Ascorbic Acid | 15 | - |

| 1-(3-Chloro-2-methylphenyl)-triazole | 25 | 20 |

| Control (DMSO) | - | - |

Study 2: Anticancer Mechanism Exploration

In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a significant decrease in cell viability (IC50 = 10 μM). Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid?

- Methodology :

- Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core. For example, coupling 3-chloro-2-methylphenyl azides with propiolic acid derivatives under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate) .

- Ester Hydrolysis : Synthesize the methyl ester intermediate (e.g., via coupling with methyl propiolate) followed by alkaline hydrolysis (LiOH or NaOH in THF/H₂O) to yield the carboxylic acid .

Q. How can spectroscopic and spectrometric techniques characterize this compound?

- Methodology :

- NMR : Use and NMR (e.g., DMSO-d₆) to confirm substituent positions. For example, triazole protons resonate at δ 8.0–9.3 ppm .

- Mass Spectrometry : ESI-MS or HR-ESI-MS to verify molecular weight (e.g., m/z 345.1 [M+H]⁺ for a structurally analogous compound in ).

- IR Spectroscopy : Detect carbonyl stretching (C=O) at ~1685 cm⁻¹ and triazole ring vibrations at ~3117 cm⁻¹ .

Q. What preliminary biological activities have been reported for triazole-4-carboxylic acids?

- Findings :

- Antibacterial Activity : 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid shows activity against Vibrio cholerae and Gram-positive pathogens, attributed to its kink-like molecular conformation .

- Anticancer Potential : Triazole derivatives with electron-withdrawing groups (e.g., CF₃) exhibit moderate antiproliferative effects (e.g., 40% growth inhibition in lung cancer cell lines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.